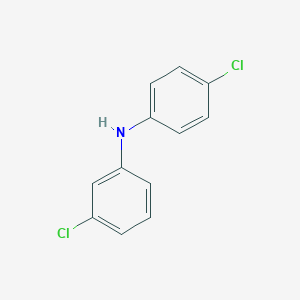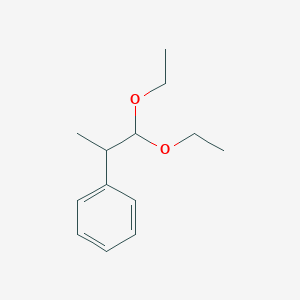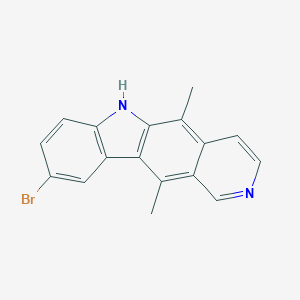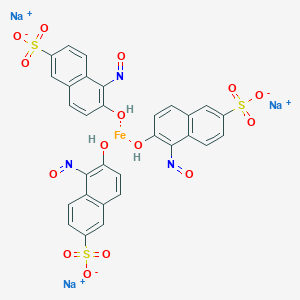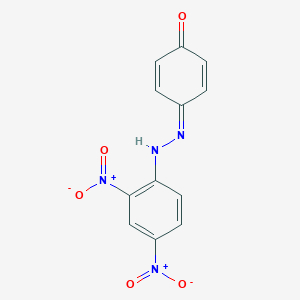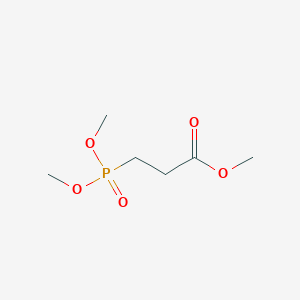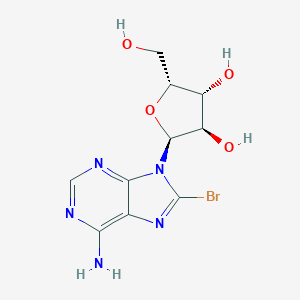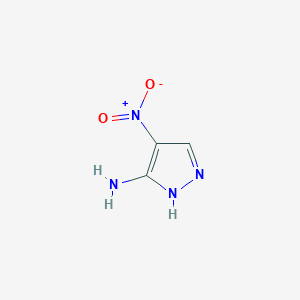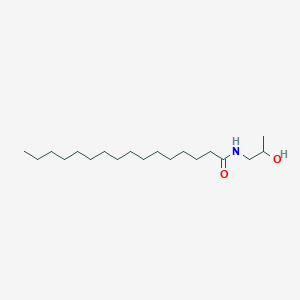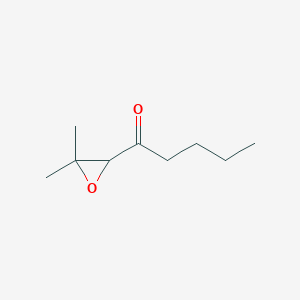
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) is a chemical compound that is part of a family of compounds known as β-diketonates. These compounds are characterized by their chelating ligands, which form stable complexes with various metal ions. Although the provided papers do not specifically discuss thulium(III) complexes, they do provide insight into the general structure and behavior of similar lanthanide β-diketonate complexes, such as lutetium(III) , and the catalytic properties of transition metal β-diketonates like ruthenium .
Synthesis Analysis
The synthesis of β-diketonate complexes typically involves the reaction of the metal ion with the β-diketone ligand. While the provided papers do not detail the synthesis of the thulium(III) complex, they do describe the use of similar ligands in the synthesis of other metal complexes. For example, ruthenium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is used as a catalyst, suggesting that its synthesis is well-established and the compound is structurally well-defined .
Molecular Structure Analysis
The molecular structure of β-diketonate complexes is often determined using X-ray diffraction methods. The paper on lutetium(III) provides detailed structural information, which can be extrapolated to thulium(III) due to the chemical similarities within the lanthanide series. The lutetium complex forms a distorted trigonal prism coordination geometry around the central metal ion, with an average Lu–O distance of 2.19 Å . This information is valuable for understanding the potential structure of the thulium(III) complex.
Chemical Reactions Analysis
β-Diketonate complexes are known for their catalytic properties. The ruthenium complex, for example, is reported to catalyze the regioselective synthesis of vinyl carbamates from carbon dioxide, amines, and alkynes . This suggests that the thulium(III) complex may also participate in chemical reactions as a catalyst or reactant, although specific reactions involving this complex are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of β-diketonate complexes can vary widely depending on the central metal ion and the ligands involved. The provided papers do not offer specific data on the physical properties of the thulium(III) complex, but the structural data from the lutetium(III) complex and the catalytic behavior of the ruthenium complex imply that these complexes are likely to be stable and may have unique electronic properties due to the metal-ligand interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of Tm(thd)3 and its analogs provide foundational insights into their structural and physical properties. For instance, research has delved into the molecular structure of tris(dipivaloylmethanato) thulium, showing it possesses D3 symmetry with a distorted antiprismatic TmO6 coordination geometry. This was determined through gas-phase electron diffraction and quantum chemical calculations, highlighting the compound's complex structure and potential for further applications in materials science and coordination chemistry (Pimenov, Belova, & Sliznev, 2017).
Application in Thin Film Deposition
One significant application of Tm(thd)3 is in the deposition of thin films, particularly in the context of materials science and nanotechnology. For example, thulium and ytterbium-doped titanium oxide thin films were grown using metal-organic spray pyrolysis deposition from a precursor that included Tm(thd)3. These films were investigated for their crystallinity and doping quality, showcasing the potential of Tm(thd)3 in enhancing the properties of titanium oxide films for applications in optics and electronics (Forissier, Roussel, Chaudouet, Pereira, Deschanvres, & Moine, 2012).
Luminescence and Photophysics
The study of the luminescence and photophysical properties of lanthanide complexes, including those of thulium, is another area where Tm(thd)3 finds application. The photofragmentation of gas-phase lanthanide beta-diketonate complexes, including Tm(thd)3, has been investigated to understand the production mechanisms of Ln atoms through sequential dissociation. This research is crucial for applications in molecular electronics, photonics, and the development of luminescent materials (Ow, Berry, May, & Zink, 2007).
Eigenschaften
IUPAC Name |
(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;thulium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Tm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHFLBDKCXLASC-LWTKGLMZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Tm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Tm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Tm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)thulium(III) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

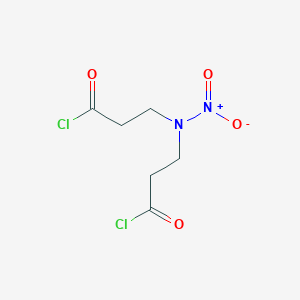

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)
![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)
